3,4-Dimethyl-1,3-benzothiazol-3-ium iodide
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Overview
Description
3,4-Dimethyl-1,3-benzothiazol-3-ium iodide is an organic compound with the molecular formula C9H10INS. It is a derivative of benzothiazole, characterized by the presence of two methyl groups at the 3 and 4 positions and an iodide ion. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 3,4-dimethylbenzothiazole with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted benzothiazoles .
Scientific Research Applications
3,4-Dimethyl-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their permeability and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1,3-benzothiazol-3-ium iodide: Similar structure but with methyl groups at different positions.
3-Methyl-1,3-benzothiazol-3-ium iodide: Contains only one methyl group.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Different core structure but similar functional groups.
Uniqueness
3,4-Dimethyl-1,3-benzothiazol-3-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and reactivity .
Properties
CAS No. |
89059-26-7 |
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Molecular Formula |
C9H10INS |
Molecular Weight |
291.15 g/mol |
IUPAC Name |
3,4-dimethyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C9H10NS.HI/c1-7-4-3-5-8-9(7)10(2)6-11-8;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI Key |
FGVRRAHLKGLNCM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=[N+]2C.[I-] |
Origin of Product |
United States |
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